(3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine
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Description
(3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. It is a white crystalline solid that has a molecular formula of C15H21N and a molecular weight of 215.34 g/mol. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In
Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
Nitroxide radicals, including compounds structurally similar to "(3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine," are used as paramagnetic contrast agents in MRI. These agents participate in cellular redox reactions, altering their ability to enhance contrast based on the redox status of the tissue. This property has been leveraged to preferentially distinguish tumors from normal tissue due to the differential reduction rates of nitroxides in these environments, providing a noninvasive means to assess the intracellular redox status (Hyodo et al., 2006).
Pharmacokinetics and Metabolism Studies
In pharmacokinetics, compounds like "this compound" have been studied for their distribution, metabolism, and excretion in biological systems. For example, the in vivo electron spin resonance technique has been employed to monitor the metabolism and distribution of paramagnetic spin probes, which are structurally similar to the compound of interest. This approach allows for the real-time tracking of drug metabolism and distribution, aiding in the development of more effective therapeutic agents (Berliner & Wan, 1989).
Neuropharmacology and Analgesic Effects
Research into the neuropharmacological properties of compounds structurally related to "this compound" has shown potential in the treatment of neuropathic pain and other neurological conditions. These studies focus on understanding how these compounds interact with various neurotransmitter systems, including serotonergic and dopaminergic pathways, to modulate pain perception and cognitive functions (Fisher et al., 2002; Gerasimov et al., 1999).
Antiepileptic and Anticonvulsant Activities
The exploration of novel therapeutic agents for epilepsy has included the synthesis and evaluation of compounds with structural similarities to "this compound." These studies have identified several derivatives with significant antiepileptic and anticonvulsant properties, contributing to the development of new treatment options for epilepsy (Asadollahi et al., 2019).
properties
IUPAC Name |
(3R,5R)-2,2,5-trimethyl-3-phenylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-9-12(13(2,3)14-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDMLCGIOKMSRT-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(N1)(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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